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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670

Spectroscopic Validation of (2,4,5-
Trimethoxyphenyl)methanol: A Comparative

Guide
Abstract

The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical
research and drug development. This guide provides a comprehensive spectroscopic validation
of the molecular structure of (2,4,5-Trimethoxyphenyl)methanol. Through a comparative
analysis of its 1H NMR, 13C NMR, IR, and mass spectrometry data with that of its isomers,
(3,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol, and established
spectroscopic principles, we present a clear and robust confirmation of its atomic arrangement.
Detailed experimental protocols and data interpretation are provided to assist researchers in
the unambiguous identification of this compound.

Introduction

(2,4,5-Trimethoxyphenyl)methanol is a substituted aromatic alcohol with potential
applications as a building block in the synthesis of various pharmaceutical and fine chemical
products. Accurate structural elucidation is paramount to understanding its reactivity and
ensuring the integrity of subsequent research. This guide employs a multi-spectroscopic
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approach, leveraging the unique insights provided by nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS) to validate the substitution pattern of

the methoxy and methanol groups on the phenyl ring. By comparing the experimental data with

theoretical values and the spectra of its isomers, we provide a definitive structural assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (2,4,5-
Trimethoxyphenyl)methanol and its isomers.

'H NMR Data Comparison

Solvent: CDCIs Standard: Tetramethylsilane (TMS) at 0.00 ppm

-CH:20H -OCHs

Ar-H Chemical ) ] ] ) -OH Chemical
Compound ) Chemical Shift Chemical Shift )
Shift (o, ppm) Shift (8, ppm)
(3, ppm) (3, ppm)
(2,4,5- 3.90 (s, 3H), 3.86
_ 6.95 (s, 1H), 6.51
Trimethoxypheny (s, 1H) 4.63 (s, 2H) (s, 3H), 3.84 (s, ~2.0 (brs, 1H)
Sa
lYmethanol 3H)
(3,4,5-
_ 3.85 (s, 6H), 3.83
Trimethoxypheny  6.55 (s, 2H) 4.61 (s, 2H) (s, 3H) ~1.8 (br s, 1H)
S,
[Ymethanol[1][2]
(2,4,6-
. 3.82 (s, 6H), 3.79
Trimethoxypheny  6.15 (s, 2H) 4.75 (s, 2H) (s, 3H) ~2.1 (brs, 1H)
Sy
lYmethanol[3][4]
) 4.5-5.5 (benzylic) 0.5-5.0 (variable)
Typical Ranges 6.5-8.5[5][6][7][8] 3.5-4.0[7][8]

(78]

El

13C NMR Data Comparison

Solvent: CDCIs Standard: Tetramethylsilane (TMS) at 0.00 ppm
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Ar-C Chemical Shift

-CH20H Chemical -OCHs Chemical

Compound ) ]
(8, ppm) Shift (8, ppm) Shift (8, ppm)
(2,4,5-
151.3, 148.8, 143.0,
Trimethoxyphenyl)met 60.2 56.9, 56.6, 56.4
118.5,112.9,97.5
hanol[10]
(3,4,5-
_ 153.3, 137.2, 136.9,
Trimethoxyphenyl)met 65.4 60.8, 56.1
104.9
hanol[1]
(2,4,6-
_ 160.8, 159.2, 106.1,
Trimethoxyphenyl)met 90.7 56.0 55.8, 55.4
hanol '

Typical Ranges

110-160[11][12][13]
[14]

50-80[11][12] 50-90[12][15]

IR Spectroscopy Data Comparison
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C-H Stretch C-H Stretch C=C Stretch
O-H Stretch ] ] ] ) C-0O Stretch
Compound (Aromatic) (Aliphatic) (Aromatic)
(cm™?) (cm™?)
(cm™1) (cm™1) (cm™?)
(2,4,5-
Trimethoxyph  ~3400
~3000 ~2940, 2835 ~1620, 1510 ~1210, 1040
enyl)methano  (broad)
I[10]
(3,4,5-
Trimethoxyph  ~3450
~3010 ~2940, 2840 ~1600, 1510 ~1240, 1130
enyl)methano  (broad)
I[1]
(2,4,6-
Trimethoxyph  ~3400
~2990 ~2940, 2840 ~1600, 1500 ~1220, 1120
enyl)methano  (broad)
I
3200-3600
. 1000-
Typical (broad)[16] 3000- 2850- 1450-
1300[16][17]
Ranges [17][18][19] 3100[16] 3000[16] 1600[16]
0] [18]

Mass Spectrometry Data Comparison
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Compound Molecular lon (M*) (m/z) Key Fragment lons (m/z)
(2,4,5-
Trimethoxyphenyl)methanol[10 198 181, 167, 152, 139
]
(3,4,5-
198 183, 169, 154, 139

Trimethoxyphenyl)methanol[1]

(2,4,6-
Trimethoxyphenyl)methanol

198 183, 168, 153, 139

M-OH (loss of hydroxyl), M-
CH20H (loss of
) ) hydroxymethyl), M-OCHs (loss
Typical Fragmentation
of methoxy), further
fragmentation of the aromatic

ring.[21][22][23][24]

Interpretation and Structural Validation

The spectroscopic data presented provides compelling evidence for the structure of (2,4,5-
Trimethoxyphenyl)methanol.

e 1H NMR: The presence of two distinct singlets in the aromatic region (6.95 and 6.51 ppm) is
characteristic of two non-equivalent aromatic protons, which is consistent with the 1,2,4,5-
substitution pattern. In contrast, the (3,4,5-Trimethoxyphenyl)methanol and (2,4,6-
Trimethoxyphenyl)methanol isomers each show a single singlet for their two equivalent
aromatic protons. The three distinct singlets for the methoxy groups in the target molecule
further support the proposed structure, indicating different chemical environments for each
methoxy group.

e 13C NMR: The spectrum of (2,4,5-Trimethoxyphenyl)methanol displays six distinct signals
in the aromatic region, confirming the presence of six unique aromatic carbons. This is in
agreement with the lack of symmetry in the 1,2,4,5-substitution pattern. The isomers, with
their higher symmetry, would exhibit fewer than six aromatic carbon signals.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_4_5-Trimethoxyphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5-Trimethoxybenzyl-alcohol
https://www.slideshare.net/slideshow/fragmentation-of-different-functional-groups/250144565
https://www.benchchem.com/pdf/Mass_Spectrometry_Fragmentation_of_4_Iodobenzyl_Alcohol_A_Technical_Guide.pdf
https://chemistry.stackexchange.com/questions/119561/how-does-benzyl-alcohol-produce-a-peak-at-m-z-79
https://pubmed.ncbi.nlm.nih.gov/35581161/
https://www.benchchem.com/product/b1331670?utm_src=pdf-body
https://www.benchchem.com/product/b1331670?utm_src=pdf-body
https://www.benchchem.com/product/b1331670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

IR Spectroscopy: The broad O-H stretch around 3400 cm~1 is indicative of the hydroxyl
group. The C-O stretching bands are consistent with an alcohol and ether functionalities. The
aromatic C=C stretching vibrations confirm the presence of the benzene ring.

Mass Spectrometry: The molecular ion peak at m/z 198 corresponds to the molecular weight
of (C10H1404). The fragmentation pattern, including the loss of a hydroxyl radical (m/z 181)
and subsequent losses of methyl groups from the methoxy substituents, is consistent with
the structure of a trimethoxybenzyl alcohol.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Bruker Avance 11l 400 MHz spectrometer.
Solvent: Deuterated chloroform (CDCIs).
Standard: Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of
CDCls.

'H NMR: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16

scans.

13C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse width,
a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
Technique: Attenuated Total Reflectance (ATR).

Sample Preparation: A small amount of the solid sample was placed directly on the ATR
crystal.

Data Acquisition: Spectra were recorded from 4000 to 400 cm~1* with a resolution of 4 cm~1
and an accumulation of 16 scans.
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Mass Spectrometry (MS)

 Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
 lonization Method: Electron lonization (El) at 70 eV.
e GC Column: HP-5ms (30 m x 0.25 mm x 0.25 pm).

e Oven Program: Initial temperature of 100 °C, held for 2 min, then ramped to 250 °C at 10

°C/min.

e Mass Range: m/z 40-400.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow employed for the structural validation of
(2,4,5-Trimethoxyphenyl)methanol.
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Spectroscopic Analysis Workflow

Hypothesized Structure:
(2,4,5-Trimethoxyphenyl)methanol

:

1H NMR

Acquire Spectroscopic Data

!

13C NMR

:

!

IR Spectroscopy

Mass Spectrometry

:

Data Interpretation and Comparison |~

:

Compare with Isomers & Typical Values

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural validation of (2,4,5-Trimethoxyphenyl)methanol.

Conclusion

The combined application of *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry
provides a robust and unequivocal validation of the structure of (2,4,5-

Trimethoxyphenyl)methanol. The distinct spectroscopic signatures, particularly the *H and
13C NMR spectra, clearly differentiate it from its isomers and align perfectly with the predicted
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patterns for the 1,2,4,5-substitution. The detailed protocols and comparative data presented
herein serve as a reliable guide for researchers in the fields of organic synthesis, medicinal
chemistry, and materials science for the accurate identification of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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